5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

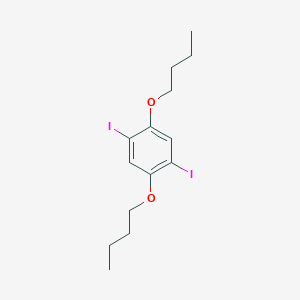

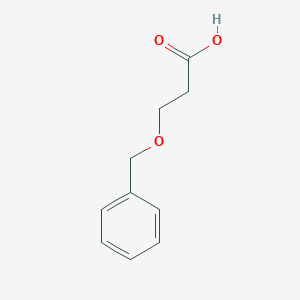

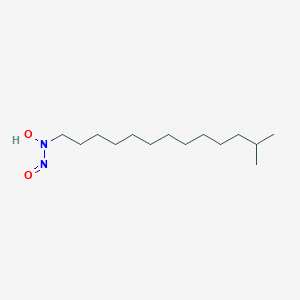

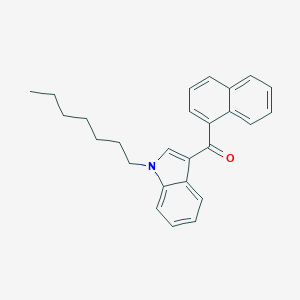

The compound “5-Nitro-2-(4-pyridinyl)-1H-benzimidazole” belongs to a class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitro group, which is an NO2 substituent, attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of “5-Nitro-2-(4-pyridinyl)-1H-benzimidazole” would likely consist of a benzimidazole core with a nitro group (NO2) attached at the 5th position and a pyridinyl group attached at the 2nd position .Scientific Research Applications

Anticancer Activity

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole: has shown promise in the field of oncology. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . By inhibiting the proliferation and metastasis of tumor cells, these compounds could be crucial in the development of new anticancer drugs.

Molecular Docking and Dynamics

The compound’s derivatives have been used in molecular docking studies to understand their binding orientations within the active sites of target proteins such as c-Met . Additionally, molecular dynamics simulations help evaluate the binding stabilities, which is vital for drug design and discovery processes.

Synthesis of Pyrimidine Derivatives

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole: can be utilized in the synthesis of pyrimidine derivatives, which are important in medicinal chemistry . These derivatives have a wide range of applications, including as antiviral, antimalarial, and anticancer agents.

Development of Chemotherapeutic Agents

The indole nucleus, which is part of the compound’s structure, is found in many synthetic drug molecules. These molecules have shown high affinity for multiple receptors, making them useful in developing new chemotherapeutic agents .

Biological Activity Studies

The compound serves as a scaffold for the development of bioactive molecules. Its derivatives have been studied for various biological activities, which could lead to the discovery of new drugs with clinical applications .

Pharmacophore Design

The introduction of certain groups, such as alkyl or aralkyl and a sulfonyl group, into the compound’s structure has been considered for the design of pharmacophores. These pharmacophores are essential elements of antitumor drugs, indicating the compound’s potential in drug design .

properties

IUPAC Name |

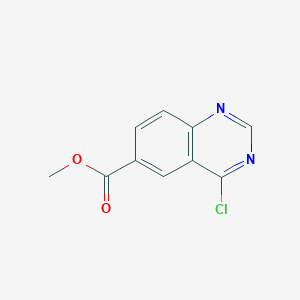

6-nitro-2-pyridin-4-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-1-2-10-11(7-9)15-12(14-10)8-3-5-13-6-4-8/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOIUZUPKNLRIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347051 |

Source

|

| Record name | 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26665356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole | |

CAS RN |

148533-73-7 |

Source

|

| Record name | 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)